molecular formula C14H19ClN2OS B2566354 N-(4-chlorobenzyl)-3-(methylthio)piperidine-1-carboxamide CAS No. 2034222-94-9

N-(4-chlorobenzyl)-3-(methylthio)piperidine-1-carboxamide

Cat. No.: B2566354
CAS No.: 2034222-94-9
M. Wt: 298.83
InChI Key: POOZHBUSOYHLFQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(methylthio)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-(methylthio)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the 4-chlorobenzyl group: This step usually involves a nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with the piperidine derivative.

    Attachment of the methylthio group: This can be done through a thiolation reaction, where a methylthiolating agent reacts with the piperidine derivative.

    Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the carboxamide to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or piperidine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles (amines, thiols) are used under appropriate conditions (solvents, catalysts).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(methylthio)piperidine-1-carboxamide may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or antipsychotic properties.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(methylthio)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds in this class may interact with various molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors (e.g., dopamine, serotonin) to modulate their activity.

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Ion Channels: Modulating the activity of ion channels to affect cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)piperidine-1-carboxamide: Lacks the methylthio group.

    3-(methylthio)piperidine-1-carboxamide: Lacks the 4-chlorobenzyl group.

    N-(4-methylbenzyl)-3-(methylthio)piperidine-1-carboxamide: Has a methyl group instead of a chlorine atom on the benzyl ring.

Uniqueness

N-(4-chlorobenzyl)-3-(methylthio)piperidine-1-carboxamide is unique due to the presence of both the 4-chlorobenzyl and methylthio groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methylsulfanylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2OS/c1-19-13-3-2-8-17(10-13)14(18)16-9-11-4-6-12(15)7-5-11/h4-7,13H,2-3,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOZHBUSOYHLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCN(C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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